molecular formula C22H28BNO4 B8121370 2-Methoxy-N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]benzamide

2-Methoxy-N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]benzamide

Cat. No.: B8121370
M. Wt: 381.3 g/mol
InChI Key: URLJUZRMIYIDCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]benzamide is an organic compound that features both a boronic ester and an amide functional group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]benzamide typically involves the following steps:

  • Formation of the Boronic Ester: : The boronic ester moiety can be synthesized by reacting 4-bromo-1,2-dimethoxybenzene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This reaction is carried out under an inert atmosphere at elevated temperatures.

  • Amidation Reaction: : The intermediate boronic ester is then coupled with 2-methoxybenzoyl chloride in the presence of a base like triethylamine to form the final product. This step involves nucleophilic substitution where the amine group attacks the carbonyl carbon of the benzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The boronic ester group can undergo oxidation to form the corresponding boronic acid. Common oxidizing agents include hydrogen peroxide or sodium perborate.

  • Reduction: : The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

  • Substitution: : The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds. This reaction typically requires a palladium catalyst and a base.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium perborate.

    Reduction: Lithium aluminum hydride, borane.

    Substitution: Palladium catalysts, bases like potassium carbonate or sodium hydroxide.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

2-Methoxy-N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]benzamide has several applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

  • Biology: : Investigated for its potential as a ligand in biological assays and as a building block for bioactive molecules.

  • Medicine: : Explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

  • Industry: : Utilized in the production of advanced materials and polymers due to its ability to form stable boronic ester linkages.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its application:

    In Organic Synthesis: The boronic ester group acts as a nucleophile in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

    In Biological Systems: The amide group can form hydrogen bonds with biological targets, while the boronic ester can interact with diols and other nucleophiles, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the amide group but shares the boronic ester functionality.

    Benzamide: Contains the amide group but lacks the boronic ester functionality.

    4-Bromo-1,2-dimethoxybenzene: A precursor in the synthesis of the target compound.

Uniqueness

2-Methoxy-N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]benzamide is unique due to the combination of boronic ester and amide functionalities in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-methoxy-N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28BNO4/c1-15(24-20(25)18-9-7-8-10-19(18)26-6)16-11-13-17(14-12-16)23-27-21(2,3)22(4,5)28-23/h7-15H,1-6H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLJUZRMIYIDCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.